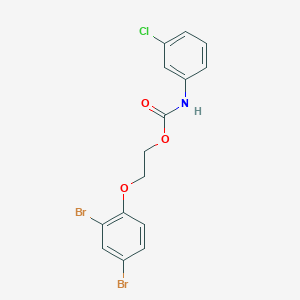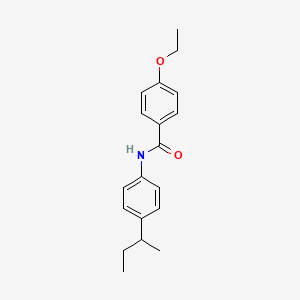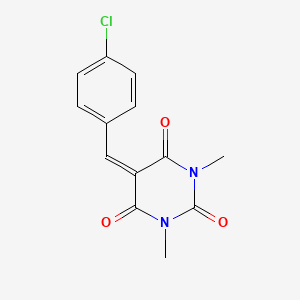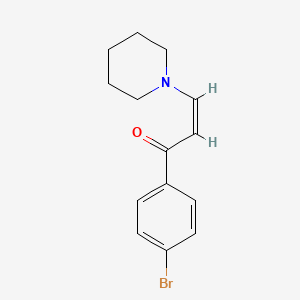
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate, also known as Diuron, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness in controlling a broad spectrum of weeds.
Wirkmechanismus
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate works by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which prevents the transfer of electrons during the light-dependent reactions of photosynthesis. This results in the disruption of the electron transport chain and the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate has been shown to have toxic effects on a variety of organisms, including plants, animals, and microorganisms. It has been linked to the disruption of the endocrine system in fish, as well as the inhibition of growth and reproduction in aquatic organisms. In humans, exposure to diuron has been associated with an increased risk of cancer and other health problems.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate is a useful tool for researchers studying the effects of herbicides on plants and other organisms. Its broad-spectrum activity makes it a valuable tool for investigating the mechanisms of herbicide resistance in weeds. However, its toxic effects on non-target organisms and potential impact on the environment must be considered when using diuron in lab experiments.
Zukünftige Richtungen
1. Investigating the potential of diuron as a tool for weed management in organic farming systems.
2. Studying the impact of diuron on soil microbial communities and soil health.
3. Developing new herbicides that are more environmentally friendly and have fewer negative impacts on non-target organisms.
4. Investigating the potential of diuron as a tool for controlling invasive plant species.
5. Studying the impact of diuron on aquatic ecosystems and developing strategies to mitigate its effects on aquatic organisms.
Synthesemethoden
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate can be synthesized through a reaction between 2,4-dibromophenol and 3-chloroaniline. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is purified through a series of steps, including crystallization and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in scientific research to investigate its effects on various organisms, including plants, animals, and microorganisms.
Eigenschaften
IUPAC Name |
2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2ClNO3/c16-10-4-5-14(13(17)8-10)21-6-7-22-15(20)19-12-3-1-2-11(18)9-12/h1-5,8-9H,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODFEWLGLZNLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=C(C=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5105079.png)
![(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5105090.png)
![4-methoxy-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide](/img/structure/B5105092.png)
![{4-(4-chlorobenzyl)-1-[3-(4-methoxyphenyl)propanoyl]-4-piperidinyl}methanol](/img/structure/B5105095.png)

![1-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5105116.png)
![2,6-dimethoxy-4-{[4-(3-methylcyclohexyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5105120.png)


![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(2-pyridinyl)-2H-chromen-2-one](/img/structure/B5105153.png)


![1-(benzyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5105172.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5105179.png)